Superior Bacteriological Effectiveness in MDR-TB Regimens vs. Moxifloxacin and Levofloxacin
In a retrospective study of prospectively collected data from 1530 MDR-TB patients, a gatifloxacin (GFX)-based shorter treatment regimen (STR) demonstrated superior bacteriological effectiveness (97.5%) compared to levofloxacin (LVX)-based (95.5%) and moxifloxacin (MFX)-based (94.7%) regimens. The odds of an adverse outcome were significantly higher for both LVX- and MFX-based regimens relative to GFX [1].
| Evidence Dimension | Bacteriological Effectiveness (Treatment Success Rate) |
|---|---|
| Target Compound Data | 97.5% (Gatifloxacin-based regimen) |
| Comparator Or Baseline | Levofloxacin (LVX): 95.5%; Moxifloxacin (MFX): 94.7% |
| Quantified Difference | +2.0% vs. LVX; +2.8% vs. MFX |
| Conditions | Retrospective study of prospectively collected data; 1530 MDR-TB patients in Bangladesh, Niger, or Cameroon. |
Why This Matters
This data directly influences the selection of fluoroquinolone core drugs for MDR-TB treatment protocols, where a small absolute difference in effectiveness can have significant public health implications.
- [1] Van Deun A, et al. Gatifloxacin is superior to levofloxacin and moxifloxacin in shorter treatment regimens for multidrug-resistant TB. Int J Tuberc Lung Dis. 2019 Sep 1;23(9):965-971. doi: 10.5588/ijtld.19.0053. View Source
